trans-4-(Dimethylamino)cyclohexanecarboxylic acid
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Overview
Description
trans-4-(Dimethylamino)cyclohexanecarboxylic acid: is a synthetic organic compound with the molecular formula C9H17NO2. This compound is characterized by the presence of a cyclohexane ring substituted with a dimethylamino group and a carboxylic acid group in a trans configuration.
Mechanism of Action
Target of Action
Trans-4-(Dimethylamino)cyclohexanecarboxylic acid, also known as Tranexamic acid , primarily targets plasminogen , a protein involved in the breakdown of blood clots .
Mode of Action
This compound acts as an antifibrinolytic agent . It inhibits plasmin-induced fibrinolysis, the process that prevents blood clots from growing and becoming problematic . This is achieved by acting as a lysine analogue, which allows it to bind to plasminogen and prevent its interaction with fibrin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fibrinolytic pathway . By inhibiting plasmin-induced fibrinolysis, it prevents the breakdown of fibrin, a protein that forms the meshwork of blood clots . This results in the stabilization of formed clots, preventing excessive bleeding .
Result of Action
The primary result of the action of this compound is the prevention of excessive bleeding . By inhibiting fibrinolysis, it allows blood clots to remain intact longer, providing hemostasis and preventing hemorrhage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Dimethylamino)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted cyclohexane derivatives.
Scientific Research Applications
Comparison with Similar Compounds
trans-4-(Aminomethyl)cyclohexanecarboxylic acid: This compound is structurally similar but lacks the dimethyl groups on the amino moiety.
trans-4-Methyl-1-cyclohexanecarboxylic acid: This compound has a methyl group instead of a dimethylamino group.
Uniqueness: trans-4-(Dimethylamino)cyclohexanecarboxylic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(dimethylamino)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUZTWPXWNPFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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